2-Pyridinamine, 3-[(3-bromophenyl)methoxy]-
Description
The compound 2-Pyridinamine, 3-[(3-bromophenyl)methoxy]- is a pyridine derivative featuring an amino group at the 2-position and a 3-bromophenylmethoxy substituent at the 3-position of the pyridine ring.
Properties
CAS No. |
642084-28-4 |
|---|---|
Molecular Formula |
C12H11BrN2O |
Molecular Weight |
279.13 g/mol |
IUPAC Name |
3-[(3-bromophenyl)methoxy]pyridin-2-amine |
InChI |
InChI=1S/C12H11BrN2O/c13-10-4-1-3-9(7-10)8-16-11-5-2-6-15-12(11)14/h1-7H,8H2,(H2,14,15) |
InChI Key |
KQYAARNTDVWHSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)COC2=C(N=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-[(3-Bromophenyl)methoxy]pyridine
Step 1: Etherification of 3-hydroxypyridine
3-Hydroxypyridine is reacted with 3-bromobenzyl bromide under basic conditions (e.g., NaOH or K₂CO₃) in a polar aprotic solvent like DMF. This Williamson ether synthesis proceeds via an SN2 mechanism:
Conditions :
Step 2: Bromination at Position 2
Direct bromination of 3-[(3-bromophenyl)methoxy]pyridine using liquid bromine in a controlled environment:
Optimization :
Step 3: Amination of Bromine at Position 2
The bromine substituent is replaced via a Buchwald-Hartwig amination using palladium catalysis:
Conditions :
Synthetic Route 2: Amination-Prioritized Approach
Synthesis of 2-Aminopyridine
Step 1: Bromination of 2-Aminopyridine
2-Aminopyridine undergoes regioselective bromination at position 3 using bromine in acetic acid:
Conditions :
Step 2: Etherification at Position 3
A Ullmann-type coupling introduces the 3-bromobenzyloxy group:
Optimization :
Comparative Analysis of Methodologies
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Overall Yield | ~45% | ~35% |
| Key Advantage | Higher regioselectivity in bromination | Avoids palladium catalysts |
| Key Limitation | Requires low-temperature bromination | Lower yield in Ullmann coupling |
| Scalability | Moderate | Challenging |
Route 1 offers superior yields due to established bromination protocols, while Route 2 avoids costly palladium catalysts but suffers from inefficient coupling steps.
Critical Reaction Optimization Insights
Chemical Reactions Analysis
Types of Reactions
2-Pyridinamine, 3-[(3-bromophenyl)methoxy]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-[(3-bromophenyl)methoxy] group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The amino group in the pyridine ring can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, nitric acid), solvents (e.g., acetic acid, water).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).
Major Products
Substitution: Derivatives with different substituents replacing the bromine atom.
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
2-Pyridinamine, 3-[(3-bromophenyl)methoxy]- has potential applications in drug discovery due to its ability to act as a scaffold for the development of new pharmaceutical agents. The compound's structure can be modified to enhance its biological activity or reduce toxicity.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation .
- Antimicrobial Properties : Research indicates that compounds containing pyridine rings often exhibit antimicrobial activity. The specific compound may also demonstrate effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, as seen in related studies on pyridine derivatives .
Biological Assays
Studies involving biological assays have demonstrated the potential of 2-Pyridinamine, 3-[(3-bromophenyl)methoxy]- in evaluating biological responses. For example, compounds with similar structures have been tested for their effects on cell viability and metabolic activity using assays like MTT or XTT .
Case Study 1: Anticancer Activity
A recent investigation into pyridine derivatives highlighted the anticancer potential of compounds structurally related to 2-Pyridinamine, 3-[(3-bromophenyl)methoxy]-. In vitro testing revealed that certain modifications could enhance the selectivity towards cancer cells while minimizing effects on normal cells. This study emphasizes the importance of structural modifications in optimizing therapeutic efficacy.
Case Study 2: Antimicrobial Efficacy
Another study focused on synthesizing new derivatives from pyridine scaffolds demonstrated significant antimicrobial activity against a range of pathogens. The findings indicated that introducing halogen substituents (like bromine) could improve the potency against resistant strains of bacteria .
Mechanism of Action
The mechanism of action of 2-Pyridinamine, 3-[(3-bromophenyl)methoxy]- involves its interaction with specific molecular targets and pathways. The amino group in the pyridine ring can form hydrogen bonds with biological molecules, while the 3-[(3-bromophenyl)methoxy] group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Pyridinamine Derivatives with Varied Substituents
2-Pyridinamine, 3-[[2-(Trifluoromethyl)phenyl]methoxy]- (CAS 117523-95-2)
- Structure: Shares the 2-aminopyridine core but substitutes the 3-bromophenyl group with a 2-(trifluoromethyl)phenylmethoxy moiety.
- Physicochemical Properties: Molecular formula C₁₃H₁₁F₃N₂O (molar mass 268.23 g/mol).
2-Bromo-3-methylpyridine (CAS 3430-17-9)
- Structure : Simpler pyridine derivative with bromine at position 2 and a methyl group at position 3.
- Key Differences: Lacks the amino group and methoxy-linked aryl substituent, resulting in lower molecular complexity. Bromine here is directly attached, increasing reactivity in substitution reactions compared to the methoxy-linked bromophenyl in the target compound .
Halogen-Substituted Aromatic Compounds with Cytotoxic Activity
(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on (Compound 3 from –7)
- Structure : Chalcone derivative with a 3-bromophenyl group and cytotoxic activity against MCF-7 breast cancer cells (IC₅₀ = 42.22 μg/mL).
- Comparison: While structurally distinct (chalcone vs. pyridinamine), the shared 3-bromophenyl group suggests bromine’s role in enhancing bioactivity. The chalcone’s α,β-unsaturated ketone moiety enables Michael addition reactions, whereas the pyridinamine’s amino group may facilitate hydrogen bonding in biological targets .
3-(3-Bromophenyl)-N-phenyloxirane-2-carboxamide ()
- Structure : Epoxy carbonyl compound with a 3-bromophenyl substituent.
Molecular Properties
Biological Activity
Chemical Identity
2-Pyridinamine, 3-[(3-bromophenyl)methoxy]- is a compound with the molecular formula C12H12BrN2O. It is recognized for its potential biological activities, particularly in antimicrobial and antioxidant domains. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
Antimicrobial Properties
Numerous studies have highlighted the antimicrobial efficacy of pyridine derivatives, including 2-Pyridinamine, 3-[(3-bromophenyl)methoxy]-. The compound has been evaluated against various bacterial strains and fungi.
In Vitro Studies
A study conducted by researchers evaluated the antimicrobial activity of synthesized pyridine derivatives using the broth microdilution method. The results indicated that compounds similar to 2-Pyridinamine exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, the minimum inhibitory concentrations (MICs) were recorded as follows:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (S. A.) | 31.25 - 250 |
| Escherichia coli (E. C.) | 62.5 - 125 |
| Klebsiella pneumoniae (K. P.) | 31.25 - 125 |
| Pseudomonas aeruginosa (P. A.) | 62.5 - 125 |
| Candida albicans (C. A.) | 62.5 |
| Saccharomyces cerevisiae (S.C.) | 31.25 |
These findings suggest that compounds containing a pyridine nucleus can effectively inhibit the growth of pathogenic microorganisms, making them potential candidates for developing new antimicrobial agents .
Antioxidant Activity
The antioxidant capabilities of 2-Pyridinamine derivatives have also been investigated. A comparative study showed that several pyridine-based compounds demonstrated significant antioxidant activity, measured by their ability to scavenge free radicals.
Antioxidant Activity Results
The percentage inhibition of antioxidant activity at various concentrations is summarized below:
| Compound | 3 µg/mL | 15 µg/mL | 31 µg/mL | 62.5 µg/mL | 250 µg/mL |
|---|---|---|---|---|---|
| 3a | 41.81 ± 0.67 | 43.03 ± 0.09 | 45.63 ± 0.23 | 46.20 ± 0.19 | 64.84 ± 0.88 |
| 3b | 21.06 ± 0.42 | 36.51 ± 0.35 | 37.87 ± 0.79 | 39.09 ± 0.41 | 58.93 ± 0.34 |
| ... | ... | ... | ... | ... | ... |
The data indicates that certain derivatives exhibit potent antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
Case Study: Synthesis and Evaluation
In a recent study published in Pharmaceutical Research, researchers synthesized various pyridine derivatives and assessed their biological activities through crystallographic studies and molecular docking simulations . The findings revealed that specific substitutions on the pyridine ring significantly enhanced both antimicrobial and antioxidant activities.
Molecular Docking Studies
Molecular docking simulations indicated that these compounds interact favorably with target proteins involved in microbial resistance mechanisms, suggesting a potential pathway for their therapeutic effects . The binding affinities observed in these simulations provide insights into how modifications to the chemical structure can enhance biological efficacy.
Q & A
Basic: What are the standard synthetic routes for 3-[(3-bromophenyl)methoxy]-2-pyridinamine, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the pyridine ring followed by coupling with the bromophenyl moiety. Key steps include:
- Condensation : Reacting 3-bromobenzaldehyde derivatives with pyridinamine precursors under basic conditions to form intermediates (e.g., chalcone analogs) .
- Coupling : Introducing the methoxy group via nucleophilic substitution or Mitsunobu reactions, using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine .
- Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the product.
Example Optimization Table:
| Step | Reagents/Conditions | Critical Parameters |
|---|---|---|
| Condensation | 3-Bromobenzaldehyde, ethyl acetoacetate, KOH/EtOH | Temperature (60–80°C), reaction time (6–12 h) |
| Cyclization | Urea, HCl (catalytic), reflux | pH control, solvent (acetic acid) |
| Coupling | DEAD, PPh₃, THF | Anhydrous conditions, inert atmosphere |
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with isotopic peaks for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- IR Spectroscopy : Stretching vibrations for C-Br (~600 cm⁻¹) and C-O-C (1250–1050 cm⁻¹) .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
Methodological Answer:
- Assay Validation : Standardize protocols (e.g., cell lines, incubation time) to minimize variability. Use positive controls (e.g., known kinase inhibitors) .
- Dose-Response Curves : Perform triplicate experiments with gradient concentrations (1 nM–100 µM) to ensure reproducibility.
- Computational Validation : Compare experimental IC₅₀ values with docking simulations (e.g., AutoDock Vina) to assess binding affinity consistency .
Advanced: What experimental strategies are recommended for studying the compound’s reactivity under varying pH and temperature conditions?
Methodological Answer:
- Stability Studies :
- Kinetic Analysis : Use Arrhenius plots to model degradation rates and identify activation energy barriers .
Advanced: How can X-ray crystallography be utilized to resolve structural ambiguities, and what challenges arise during refinement?
Methodological Answer:
- Crystallization : Use slow evaporation in dichloromethane/hexane mixtures. Monitor crystal growth under polarized light .
- Data Collection : High-resolution synchrotron sources (λ = 0.7–1.0 Å) improve data quality for bromine-heavy atoms .
- Refinement Challenges :
Basic: What in vitro assays are suitable for preliminary screening of biological activity?
Methodological Answer:
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with ATP/NADH cofactors .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations via nonlinear regression .
Advanced: What computational approaches are effective for predicting binding modes with biological targets?
Methodological Answer:
- Molecular Docking : Use Schrödinger Suite or GROMACS to model interactions with active sites. Validate with molecular dynamics (MD) simulations (50 ns trajectories) .
- Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonds with pyridinamine NH₂) using Discovery Studio .
Advanced: How can researchers design structure-activity relationship (SAR) studies to improve pharmacological properties?
Methodological Answer:
- Derivative Synthesis : Modify the methoxy group (e.g., replace with ethoxy or halogens) and assess solubility/logP changes .
- SAR Table Example :
| Derivative | Substituent | IC₅₀ (µM) | logP |
|---|---|---|---|
| Parent | 3-Br, OMe | 5.2 | 2.1 |
| Analog 1 | 3-Cl, OEt | 3.8 | 2.5 |
| Analog 2 | 4-F, OMe | 7.1 | 1.9 |
Basic: What purification techniques are optimal for isolating this compound from reaction mixtures?
Methodological Answer:
- Flash Chromatography : Use silica gel with ethyl acetate/hexane gradients (20–50% EtOAc). Monitor fractions via TLC (Rf ~0.3) .
- Recrystallization : Dissolve in hot ethanol, cool to −20°C for 12 h, and filter crystalline product .
Advanced: How can researchers investigate metabolic stability and potential toxicity in preclinical models?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
